2-Acetamidophenyl 2-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamidophenyl 2-nitrobenzene-1-sulfonate is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetamido group, a nitro group, and a sulfonate group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamidophenyl 2-nitrobenzene-1-sulfonate typically involves multi-step organic reactions. One common method starts with the nitration of acetanilide to introduce the nitro group. This is followed by sulfonation to attach the sulfonate group. The general steps are as follows:
Nitration of Acetanilide: Acetanilide is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the acetamido group.
Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Acetamidophenyl 2-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Reduction: 2-Aminophenyl 2-nitrobenzene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Aminophenyl 2-nitrobenzene-1-sulfonate and acetic acid.
Scientific Research Applications
2-Acetamidophenyl 2-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable sulfonate group.
Mechanism of Action
The mechanism of action of 2-Acetamidophenyl 2-nitrobenzene-1-sulfonate depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamidophenyl 4-nitrobenzene-1-sulfonate: Similar structure but with the nitro group in a different position.
2-Acetamidophenyl 2-chlorobenzene-1-sulfonate: Contains a chlorine atom instead of a nitro group.
2-Aminophenyl 2-nitrobenzene-1-sulfonate: The acetamido group is replaced by an amino group.
Uniqueness
2-Acetamidophenyl 2-nitrobenzene-1-sulfonate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. Its combination of an acetamido group, nitro group, and sulfonate group makes it particularly useful in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
(2-acetamidophenyl) 2-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c1-10(17)15-11-6-2-4-8-13(11)22-23(20,21)14-9-5-3-7-12(14)16(18)19/h2-9H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKBSZVQWXGZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.